![molecular formula C12H18O4 B133838 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- CAS No. 62572-90-1](/img/structure/B133838.png)
1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-
Overview
Description
1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, also known as 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a propanediol backbone with a phenoxy group substituted by a methoxyethyl moiety, contributing to its unique biological properties.
1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- exhibits biological activity primarily through its interaction with specific enzymes and receptors. The epoxide ring present in the structure can undergo nucleophilic attack, leading to covalent bond formation with target molecules. This interaction can modulate enzyme activity and receptor signaling pathways, resulting in various biological effects.
Anti-Inflammatory Properties
Recent studies have demonstrated that derivatives of this compound possess significant anti-inflammatory activity. For instance, similar compounds have been shown to inhibit nitric oxide (NO) production and prostaglandin E2 (PGE2) synthesis in lipopolysaccharide (LPS)-activated macrophages. This inhibition occurs through the suppression of key signaling pathways such as Syk/NF-κB and p38/AP-1 .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of NO and PGE2 production | |
Enzyme inhibition | Modulation of enzyme activity | |
Cytotoxicity | Evaluation in cell lines |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.
In Vivo Models
In vivo studies using animal models have highlighted the efficacy of this compound in reducing inflammation in conditions such as dextran sodium sulfate (DSS)-induced colitis and ethanol/HCl-induced gastritis. These studies utilized various methodologies including real-time PCR and immunoblotting to assess the inflammatory response .
Table 2: In Vivo Efficacy Data
Model | Treatment | Effect Observed |
---|---|---|
DSS-induced colitis | Compound treatment | Reduced inflammation |
Ethanol/HCl-induced gastritis | Compound treatment | Ameliorated gastric lesions |
Scientific Research Applications
Pharmaceutical Research
1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- is recognized as an impurity in metoprolol formulations (EP Impurity D). Understanding its synthesis and behavior is crucial for ensuring drug safety and efficacy. It serves as a reference standard for impurity profiling in pharmaceutical research.
Functional Diversification
The compound can be glycosylated to create derivatives with enhanced functionalities. This process has been optimized using sucrose phosphorylase-catalyzed transfer reactions, leading to significant yields of fine chemicals.
Material Science
Propanediols are utilized to modify kaolinite surfaces through transesterification. This modification enhances the interlayer environment of kaolinite and opens avenues for specific adsorption applications and regioselective reactions within the interlayer spaces.
Case Study 1: Impurity Profiling in Metoprolol
A study focused on the identification and quantification of impurities in metoprolol formulations highlighted the role of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- as a critical impurity. The research demonstrated that this compound could influence the stability and efficacy of cardiovascular drugs, emphasizing the importance of rigorous impurity profiling in pharmaceutical development .
Case Study 2: Glycosylation Reactions
Research conducted by Luley-Goedl et al. (2010) explored the glycosylation of propanediols, including this compound. The study reported successful regioselective glucosylation leading to functional diversification, showcasing its potential in synthesizing novel compounds for various applications in fine chemistry.
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELFVOGWPJFQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62572-90-1 | |
Record name | H-93/82 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | H-93/82 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458HK2AA15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: Why is the synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol important in the context of pharmaceutical development?
A1: As highlighted in the research paper, the presence of impurities in drug substances can significantly impact drug safety and efficacy []. 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is identified as Impurity D of Metoprolol in the European Pharmacopeia. Understanding its synthesis allows for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.